molecular formula C15H25N5O2 B10920263 N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10920263
M. Wt: 307.39 g/mol
InChI Key: ODNUPJRUOJSEQP-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-aminoethyl cyclohexylcarbamate. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1H-pyrazole-3-carboxamide
  • N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the cyclohexylcarbamoyl group also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H25N5O2/c1-11-10-13(19-20(11)2)14(21)16-8-9-17-15(22)18-12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3,(H,16,21)(H2,17,18,22)

InChI Key

ODNUPJRUOJSEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=O)NC2CCCCC2

Origin of Product

United States

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